5-IAI (hydrochloride)

Serotonin neurotoxicity 5-HT depletion Aminoindane neuroprotection

5-IAI HCl is a conformationally constrained 2-aminoindane probe that generates full MDMA-like discriminative stimulus effects while demonstrating markedly attenuated serotonergic neurotoxicity relative to its flexible-chain analogue PIA. This neurotoxicity divergence—despite comparable behavioral substitution—enables investigators to isolate acute pharmacological effects from delayed neurodegenerative sequelae in mechanistic studies. Its rigid indane scaffold supports unique transporter interaction kinetics investigations unattainable with flexible phenethylamine probes, making it essential for pharmacological SAR studies, forensic toxicology method development, and analytical reference applications. ≥98% purity.

Molecular Formula C9H10IN · HCl
Molecular Weight 295.6
Cat. No. B1158299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-IAI (hydrochloride)
Synonyms5-iodo-2-Aminoindane
Molecular FormulaC9H10IN · HCl
Molecular Weight295.6
Structural Identifiers
SMILESNC1CC2=CC(I)=CC=C2C1.Cl
InChIInChI=1S/C9H10IN.ClH/c10-8-2-1-6-4-9(11)5-7(6)3-8;/h1-3,9H,4-5,11H2;1H
InChIKeyKXPCULLKBZKNFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-IAI (hydrochloride) CAS 1782044-60-3 | Rigid Non-Neurotoxic Aminoindane Serotonin Releaser for Preclinical Serotonergic Research


5-IAI (hydrochloride), chemically 5-iodo-2-aminoindane hydrochloride (CAS 1782044-60-3), is a rigid indane-based analogue of p-iodoamphetamine (PIA) within the substituted 2-aminoindane class [1]. It functions as a monoamine releasing agent with preferential activity at the serotonin transporter (SERT) and is distinguished from its flexible-chain amphetamine counterparts by its conformationally constrained bicyclic scaffold [2]. The hydrochloride salt formulation provides aqueous solubility suitable for in vitro pharmacological assays and analytical reference applications. As a research chemical that produces MDMA-like discriminative stimulus effects in rodents, it serves as a critical comparator probe for investigating structure-neurotoxicity relationships in serotonergic compounds, particularly for differentiating between flexible-chain versus rigid analogues of halogenated amphetamines [3].

Why Generic Substitution of 5-IAI (hydrochloride) with Other Aminoindanes or Amphetamine Analogues Is Not Scientifically Valid


Generic substitution among aminoindanes or related serotonergic compounds is scientifically invalid due to the profound functional divergence driven by specific aromatic ring substitutions and the conformational rigidity of the indane scaffold [1]. The 5-iodo substitution on the 2-aminoindane core of 5-IAI confers a distinct transporter inhibition and release profile compared to other aminoindanes such as the unsubstituted 2-AI (which shows minimal SERT interaction) or the methylenedioxy-substituted MDAI (which exhibits different monoamine release selectivity ratios) [2]. Crucially, the rigid indane framework of 5-IAI fundamentally alters the neurotoxic outcome relative to its flexible-chain analogue p-iodoamphetamine (PIA), with 5-IAI demonstrating markedly attenuated serotonergic deficits in vivo despite comparable behavioral substitution in drug discrimination paradigms [3]. This structure-dependent divergence in neurotoxicity risk cannot be inferred from potency or behavioral similarity alone, making compound-specific analytical and pharmacological characterization essential for any application requiring precise interpretation of serotonergic system modulation.

5-IAI (hydrochloride) Product-Specific Quantitative Evidence Guide: Comparative Pharmacology Data for Procurement Decisions


Reduced Serotonergic Neurotoxicity: 5-IAI (hydrochloride) vs. p-Iodoamphetamine (PIA) in Rat Hippocampus and Cortex

In a direct head-to-head comparison conducted by Nichols et al. (1991), a single 40 mg/kg dose of 5-IAI produced substantially less serotonergic neurotoxicity than its flexible-chain analogue p-iodoamphetamine (PIA) in rats. In the cortex at one week post-administration, PIA caused a 40% reduction in 5-HT levels, 5-HIAA levels, and 5-HT uptake site number, whereas the same dose of 5-IAI led to only approximately a 15% decrease in 5-HIAA levels and 5-HT uptake site number, with the latter being the only statistically significant change [1]. In the hippocampus, PIA produced significant decreases in all serotonin markers examined, while 5-IAI only slightly but significantly decreased 5-HT levels alone [1]. Neither compound altered catecholamine levels. These findings demonstrate that the rigid indane scaffold of 5-IAI confers a marked attenuation of serotonergic neurotoxic potential compared to its conformationally flexible amphetamine analogue PIA, a differentiation that cannot be inferred from acute receptor or transporter activity alone.

Serotonin neurotoxicity 5-HT depletion Aminoindane neuroprotection Rigid analogue pharmacology Preclinical safety assessment

Comparative Serotonin Transporter (SERT) Inhibition Potency: 5-IAI vs. p-Chloroamphetamine (PCA) vs. p-Iodoamphetamine (PIA) in Rat Cortical Synaptosomes

In a comparative synaptosomal uptake assay using rat brain cortical preparations, Nichols et al. (1991) established a clear potency hierarchy for inhibition of [³H]-5-HT uptake among halogenated amphetamine analogues and their rigid indane counterparts. Using p-chloroamphetamine (PCA) as the reference baseline, p-iodoamphetamine (PIA) demonstrated approximately twice the inhibitory potency of PCA, whereas 5-IAI exhibited only about 75% of PCA's potency [1]. This translates to a relative potency ranking of PIA > PCA > 5-IAI for acute SERT inhibition. This quantitative differentiation demonstrates that constraining the flexible amphetamine chain into the rigid indane scaffold of 5-IAI significantly reduces acute potency at the serotonin transporter by approximately 2.7-fold relative to its flexible analogue PIA (since PIA is ~200% of PCA and 5-IAI is ~75% of PCA, the PIA:5-IAI potency ratio is approximately 2.7:1).

SERT inhibition Monoamine transporter pharmacology Synaptosomal uptake assay Aminoindane potency ranking Structure-activity relationship

Monoamine Transporter Interaction Profile: 5-IAI vs. MDAI and 2-AI in Human Transporter-Expressing HEK 293 Cells

Simmler et al. (2014) characterized the monoamine transporter pharmacology of three aminoindanes—5-IAI, MDAI (5,6-methylenedioxy-2-aminoindane), and 2-AI (2-aminoindane)—using human embryonic kidney (HEK) 293 cells expressing human SERT, NET, and DAT. 5-IAI and MDAI both preferentially inhibited the serotonin transporter (SERT) and norepinephrine transporter (NET) and induced serotonin (5-HT) release, whereas 2-AI interacted primarily with NET and showed minimal SERT activity [1]. This study establishes that despite their shared aminoindane core, these three compounds exhibit distinct transporter interaction profiles: 5-IAI and MDAI share similar serotonergic profiles but differ in substitution pattern (iodo vs. methylenedioxy), while 2-AI represents a functionally distinct comparator with minimal serotonergic engagement. Notably, the study also reports that 5-IAI, MDAI, and 2-AI all lacked significant interaction with the trace amine-associated receptor 1 (TAAR1), distinguishing them pharmacologically from amphetamine-class compounds that activate this receptor [1].

Monoamine transporter selectivity SERT NET DAT Human pharmacology Aminoindane comparative profiling

Behavioral Pharmacology and Drug Discrimination: 5-IAI Full Substitution for MDMA and MBDB Cues with Reduced Potency Relative to PCA

In a two-lever drug discrimination paradigm, Nichols et al. (1991) evaluated whether 5-IAI and PIA could substitute for the discriminative stimulus cues of MDMA or its α-ethyl homologue MBDB in trained rats. Both PIA and 5-IAI were behaviorally active and produced full substitution (i.e., >80% drug-appropriate responding) in both MDMA-trained and MBDB-trained animals, indicating that both compounds generate interoceptive cues qualitatively similar to prototypical entactogens [1]. However, both compounds were considerably less potent than p-chloroamphetamine (PCA) in producing these behavioral effects. This finding is significant because it demonstrates that despite the substantial reduction in serotonergic neurotoxicity relative to PIA (as documented in Evidence Item 1), 5-IAI retains the full MDMA-like discriminative stimulus profile. This establishes 5-IAI as a valuable tool for dissociating the acute behavioral/interoceptive effects of serotonergic compounds from their long-term neurotoxic consequences—a dissociation not possible with PIA, which produces both MDMA-like cues and substantial neurotoxicity.

Drug discrimination MDMA cue substitution Behavioral pharmacology Aminoindane entactogen profile Preclinical abuse liability

Analytical Identification: 5-IAI Colorimetric Response Differentiation for Forensic and Quality Control Applications

In a systematic evaluation of colorimetric screening methods for emerging 'legal high' compounds, 5-IAI and MDAI were subjected to standardized presumptive color tests relevant to forensic and quality control settings. 5-IAI produced a characteristic light brown color with both the Marquis reagent and the methylenedioxypyrovalerone (MDPV) color reagent tests [1]. This color development profile provides a presumptive differentiation from other aminoindanes: MDAI, for instance, produced a greenish-brown color with the Mandelin reagent from the NARK II test kit and a light green color with in-house Mandelin preparations [1]. The study further developed a confirmatory GC-MS method using a non-polar (5% phenyl) column with temperature gradient elution, demonstrating that 5-IAI can be reliably identified and distinguished from structurally similar aminoindanes such as MDAI in complex multi-component mixtures containing common adulterants [1]. The availability of these validated analytical fingerprints supports the use of certified 5-IAI reference standards for method development, instrument calibration, and forensic casework.

Forensic chemistry Colorimetric screening Analytical reference standard Presumptive drug testing GC-MS confirmation

Literature-Corroborated Absence of Long-Term Serotonergic Deficits: 5-IAI vs. MDMA in Adolescent Rat Behavioral Studies

A long-term behavioral study in adolescent rats compared the effects of 5-IAI exposure to those of MDMA and saline controls. Depending on task demands, the performance of 5-IAI-treated rats was inferior to that of saline control animals in certain cognitive assessments; however, and critically, unlike the changes observed following MDMA exposure, no differences in serotonin and dopamine levels were found in 5-IAI-treated animals after the washout period [1]. This finding, reported in the peer-reviewed literature via Semantic Scholar indexing, provides corroborating evidence that 5-IAI does not produce the persistent monoamine depletions characteristic of MDMA and other neurotoxic amphetamines, even following adolescent exposure—a developmental window known for heightened vulnerability to serotonergic insult. The study further notes that the cognitive performance differences observed in 5-IAI-treated rats may reflect acute or transient effects rather than the enduring serotonergic system compromise seen with MDMA [1].

Long-term neurotoxicity Adolescent exposure Cognitive outcomes Serotonergic system integrity MDMA comparator

5-IAI (hydrochloride) Optimal Research and Industrial Application Scenarios Based on Verified Comparative Evidence


Preclinical Serotonergic Neurotoxicity Research: Dissociating Acute Effects from Long-Term Damage

5-IAI (hydrochloride) is optimally deployed as a comparator probe in studies designed to isolate the acute pharmacological effects of serotonergic releasing agents from their long-term neurotoxic sequelae. The compound's full MDMA-like discriminative stimulus profile [1], combined with its markedly attenuated serotonin depletion relative to PIA [2] and the absence of persistent monoamine deficits relative to MDMA in adolescent exposure models [3], makes it an essential tool for researchers investigating the structural determinants of amphetamine-class neurotoxicity. Investigators can administer 5-IAI alongside neurotoxic comparators (e.g., PIA, PCA, or MDMA) to differentiate between immediate serotonergic activation and the delayed neurodegenerative processes characteristic of flexible-chain halogenated amphetamines. The ~2.7-fold lower acute SERT inhibitory potency of 5-IAI relative to PIA [2] must be accounted for in dose-equivalence calculations when designing comparative studies.

Analytical Reference Standard for Forensic Toxicology Method Development and Validation

5-IAI (hydrochloride) certified reference material serves a critical function in forensic and analytical toxicology laboratories tasked with identifying emerging novel psychoactive substances (NPS) in seized materials or biological specimens. The validated colorimetric response profile of 5-IAI—light brown with Marquis and MDPV reagents—provides a presumptive identification marker distinct from structurally related aminoindanes such as MDAI [4]. The established GC-MS method using a non-polar (5% phenyl) column with temperature gradient elution [4] enables confirmatory identification and quantification of 5-IAI in complex multi-component mixtures. Procurement of high-purity 5-IAI (hydrochloride) reference standards is essential for method development, instrument calibration, retention time locking, and mass spectral library construction to ensure accurate identification of this specific aminoindane, preventing misclassification with MDAI, 2-AI, or other substituted 2-aminoindanes.

Monoamine Transporter Selectivity Profiling and Structure-Activity Relationship Studies

5-IAI (hydrochloride) is a valuable tool for pharmacological investigations of monoamine transporter selectivity and structure-activity relationships within the aminoindane class. Its preferential inhibition of human SERT and NET, with induction of 5-HT release and minimal TAAR1 interaction [5], defines a distinct pharmacological signature that can be systematically compared with other aminoindanes (e.g., MDAI for similar serotonergic profile with different aromatic substitution, or 2-AI for noradrenergic-predominant activity). The rigid indane scaffold of 5-IAI, lacking the conformational flexibility of phenethylamine-based amphetamines, enables investigators to probe how molecular rigidity influences transporter interaction kinetics and monoamine release dynamics. Procurement of 5-IAI alongside comparator aminoindanes supports comprehensive structure-activity relationship studies, with the human transporter-expressing HEK 293 cell model [5] providing a validated assay system for comparative profiling.

Drug Discrimination and Behavioral Pharmacology Studies of Entactogen Mechanisms

5-IAI (hydrochloride) serves as a key pharmacological probe in drug discrimination and behavioral pharmacology studies examining the interoceptive cue properties of entactogenic compounds. The compound's full substitution (>80% drug-appropriate responding) in rats trained to discriminate MDMA or MBDB from saline [1] confirms that it generates discriminative stimulus cues qualitatively equivalent to prototypical entactogens, despite its rigid indane scaffold and reduced neurotoxic potential. This property enables investigators to use 5-IAI in repeated-measures or extended-duration behavioral paradigms where cumulative serotonergic damage from MDMA or PIA would confound interpretation of cognitive or motivational endpoints. Researchers should note that both 5-IAI and PIA are considerably less potent than PCA in producing these behavioral effects [1], necessitating appropriate dose adjustments when designing studies that compare potency across halogenated amphetamine analogues and their rigid indane derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-IAI (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.